Z-Tyr-Tyr-OH chemical structure and molecular weight
Z-Tyr-Tyr-OH chemical structure and molecular weight
An In-Depth Technical Guide: Z-Tyr-Tyr-OH – Chemical Structure, Molecular Weight, and Advanced Applications
Executive Summary
Z-Tyr-Tyr-OH (N-benzyloxycarbonyl-L-tyrosyl-L-tyrosine) is a highly specialized dipeptide derivative utilized extensively in advanced biochemical research, peptide synthesis, and the engineering of bioabsorbable polymers. By capping the N-terminus with a benzyloxycarbonyl (Z or Cbz) protecting group, researchers impart significant lipophilicity and proteolytic stability to the dipeptide. This technical whitepaper explores the physicochemical profiling, mechanistic applications, and self-validating experimental workflows associated with Z-Tyr-Tyr-OH, providing actionable insights for drug development professionals.
Physicochemical Profiling & Structural Analysis
The structural integrity of Z-Tyr-Tyr-OH relies on its dual L-tyrosine residues, which provide two reactive phenolic hydroxyl groups, and the N-terminal Z-group, which prevents premature exopeptidase degradation.
The molecular weight is precisely calculated based on the chemical formula C₂₆H₂₆N₂O₇ . The presence of the aromatic rings from both the tyrosine side chains and the benzyloxycarbonyl group gives this molecule a distinct UV absorbance profile (typically monitored at 254 nm and 280 nm), which is critical for chromatographic tracking [1].
Table 1: Quantitative Physicochemical Data
| Property | Value | Causality / Significance |
| Chemical Name | N-benzyloxycarbonyl-L-tyrosyl-L-tyrosine | Specifies the L-enantiomeric configuration required for biological receptor recognition. |
| CAS Registry Number | 10417-83-1 | Unique identifier for sourcing and regulatory documentation. |
| Molecular Formula | C₂₆H₂₆N₂O₇ | Dictates the stoichiometric ratios for synthetic coupling reactions. |
| Molecular Weight | 478.5 g/mol | Critical for calculating molarity in enzymatic assays and polymer doping. |
| Key Functional Groups | Phenolic -OH, Carboxylic -COOH, Carbamate (Z-group) | Provides orthogonal reactivity sites for polymer conjugation or structural modification. |
Mechanistic Insights & Biomedical Applications
Role as an Oxytocin Inhibitor
Z-Tyr-Tyr-OH functions as an oxytocin inhibitor [2]. The causality behind this mechanism lies in structural mimicry. Oxytocin is a nonapeptide heavily reliant on its tyrosine residue at position 2 for receptor binding and activation. The bulky, hydrophobic Z-group combined with the di-tyrosine motif in Z-Tyr-Tyr-OH allows the molecule to competitively occupy the binding pocket of the oxytocin receptor. However, because it lacks the cyclic disulfide structure and the remaining sequence of oxytocin, it fails to induce the conformational change required for downstream G-protein coupled signaling, effectively acting as an antagonist.
Building Block for Poly(ester amide) Block Copolymers
In the realm of medical devices, particularly bioabsorbable drug-eluting stents, Z-Tyr-Tyr-OH is utilized as a critical building block for Poly(ester amide) (PEA) block copolymers [3].
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The Causality of Material Choice: The peptide bonds in the tyrosine dipeptide block provide predictable enzymatic degradability in vivo, ensuring the stent safely dissolves over time.
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Functionalization: The free phenolic hydroxyl groups on the tyrosine residues serve as anchoring points. Researchers can conjugate iodine or bromine molecules to these sites to impart radiopacity (making the stent visible under X-ray fluoroscopy) or attach biobeneficial moieties like heparin to prevent thrombosis [3].
Fig 1: Integration of Z-Tyr-Tyr-OH into Poly(ester amide) copolymers for biomedical devices.
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checks to verify success at each critical juncture.
Protocol 1: Liquid-Phase Peptide Synthesis (LPPS) of Z-Tyr-Tyr-OH
This protocol outlines the orthogonal synthesis of the dipeptide, ensuring chiral preservation.
Step 1: Reagent Preparation
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Dissolve 1.0 eq of Z-Tyr-OH (N-protected) and 1.1 eq of H-Tyr-OtBu (C-protected) in anhydrous Dimethylformamide (DMF).
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Causality: The tert-butyl (OtBu) ester protects the C-terminus from unwanted polymerization, while the Z-group protects the N-terminus.
Step 2: Activation and Coupling
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Add 1.2 eq of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.2 eq of HOBt (Hydroxybenzotriazole) at 0°C, then allow to warm to room temperature.
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Causality: EDC activates the carboxylic acid. HOBt is critical here; it reacts with the highly unstable O-acylisourea intermediate to form a stable, yet reactive, OBt-ester. This suppresses racemization at the chiral alpha-carbon of the tyrosine, ensuring the final product remains strictly the L,L-enantiomer.
Step 3: Orthogonal Deprotection
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Isolate the intermediate (Z-Tyr-Tyr-OtBu) via aqueous workup.
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Treat the intermediate with a solution of 95% Trifluoroacetic acid (TFA) / 2.5% Triisopropylsilane (TIS) / 2.5% H₂O for 2 hours.
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Causality: TFA selectively cleaves the acid-labile OtBu ester to yield the free carboxylic acid. The Z-group is highly stable to TFA and remains intact. TIS acts as a scavenger to catch reactive t-butyl cations, preventing them from alkylating the electron-rich phenolic rings of the tyrosine residues.
Step 4: Self-Validation (LC-MS)
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Analyze the precipitate via LC-MS.
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Validation: The protocol is validated if the chromatogram shows a single major peak at 254 nm with an m/z of 479.5 [M+H]⁺, confirming both purity and the correct molecular weight.
Fig 2: Liquid-Phase Peptide Synthesis (LPPS) workflow for Z-Tyr-Tyr-OH.
Protocol 2: Enzymatic Stability and Cleavage Assay
Because Z-Tyr-Tyr-OH is used in biodegradable polymers, testing its susceptibility to specific proteases (e.g., Papain or Leucine Aminopeptidase) is essential [4].
Step 1: Baseline Establishment
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Prepare a 1 mM stock of Z-Tyr-Tyr-OH in a 50 mM Phosphate buffer (pH 7.4). Run an initial HPLC-UV aliquot to establish the retention time of the intact substrate.
Step 2: Enzymatic Incubation
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Introduce 10 µg/mL of Papain to the substrate solution and incubate at 37°C.
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Causality: Papain is a cysteine protease that targets peptide bonds. The 37°C temperature mimics physiological conditions for accurate kinetic profiling.
Step 3: Quenching
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At designated time intervals (e.g., 10, 30, 60 mins), extract a 50 µL aliquot and immediately mix with 50 µL of 1% TFA.
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Causality: The extreme drop in pH caused by TFA instantly denatures the enzyme, halting the cleavage reaction at an exact timestamp for accurate kinetic mapping.
Step 4: Self-Validation (HPLC-UV Tracking)
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Inject the quenched samples into a C18 Reverse-Phase HPLC.
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Validation: The system validates itself through mass balance. As the primary peak (Z-Tyr-Tyr-OH) decreases in area, two new peaks must emerge proportionally: Z-Tyr-OH and free H-Tyr-OH. If the molar sum of the product peaks equals the loss of the substrate peak, the cleavage mechanism is confirmed without side-reaction degradation.
References
- Google Patents. "US7419504B2 - Poly(ester amide) block copolymers." United States Patent and Trademark Office.
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Chimia. "Die Verwendung enzymatischer Reaktionen für die Reinheitsprüfung und Strukturaufklärung von Peptiden und Proteinen." Chimia Journal. Available at:[Link]
